molecular formula C22H25N5O6S B12686432 N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate CAS No. 94157-76-3

N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate

Cat. No.: B12686432
CAS No.: 94157-76-3
M. Wt: 487.5 g/mol
InChI Key: FKUZAEQDMSPBFM-UHFFFAOYSA-N
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Description

N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE is a complex organic compound known for its vibrant color and use in various industrial applications. It is an azo compound, which means it contains a nitrogen-nitrogen double bond (N=N) that is typically associated with vivid dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-nitroaniline, which involves treating it with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylaniline to form the azo compound.

    Quaternization: The resulting azo compound undergoes quaternization with methyl sulfate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.

Major Products

    Reduction: The major product of reduction is the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.

Scientific Research Applications

N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The nitrogen-nitrogen double bond (N=N) allows it to form stable complexes with metals and other substrates, making it useful in various applications. The nitro group can also participate in redox reactions, contributing to its versatility.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE
  • N,N-DIETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE

Uniqueness

N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE is unique due to its specific quaternary ammonium structure, which enhances its solubility and stability compared to its dimethyl and diethyl counterparts. This makes it particularly useful in applications requiring high stability and solubility.

Properties

CAS No.

94157-76-3

Molecular Formula

C22H25N5O6S

Molecular Weight

487.5 g/mol

IUPAC Name

dimethyl-[4-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]azanium;methyl sulfate

InChI

InChI=1S/C21H21N5O2.CH4O4S/c1-24(2)18-12-14-20(15-13-18)25(3)19-8-4-16(5-9-19)22-23-17-6-10-21(11-7-17)26(27)28;1-5-6(2,3)4/h4-15H,1-3H3;1H3,(H,2,3,4)

InChI Key

FKUZAEQDMSPBFM-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)N(C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

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